N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
CAS No.: 904825-90-7
Cat. No.: VC8315376
Molecular Formula: C24H26N4O2S
Molecular Weight: 434.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904825-90-7 |
|---|---|
| Molecular Formula | C24H26N4O2S |
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C24H26N4O2S/c29-31(30,22-11-10-18-6-1-2-7-19(18)17-22)27-21-9-5-8-20(16-21)23-12-13-24(26-25-23)28-14-3-4-15-28/h5,8-13,16-17,27H,1-4,6-7,14-15H2 |
| Standard InChI Key | JGUULSMYWXTKTD-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5 |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5 |
Introduction
N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound featuring a pyridazine ring substituted with a pyrrolidine group and a sulfonamide group attached to a tetrahydronaphthalene moiety. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps, including cycloaddition and condensation reactions. A common route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine. Industrial production may involve scaling up these methods and optimizing reaction conditions for higher yields and purity, often employing techniques like high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions and Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can introduce oxygen-containing functional groups, while reduction can remove these groups or reduce double bonds. Substitution reactions can replace one functional group with another. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has applications in:
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Chemistry: Used as a building block for synthesizing more complex molecules.
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Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
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Industry: Utilized in the development of new materials and chemical processes.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Similar compounds have shown effectiveness against various bacterial strains. |
| Anti-inflammatory Effects | Sulfonamides often demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation. |
| Antitumor Potential | Compounds with similar structures have been evaluated for their anticancer properties. |
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyridin-3-yl pyridazinones | Similar core structure | Antimicrobial and anticancer properties |
| Pyridazine derivatives | Various substitutions | Anti-inflammatory and antitumor effects |
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